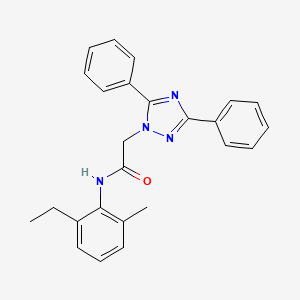
1-((2-Isopropylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Isopropylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a thiazole ring and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-((2-Isopropylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the pyrazole moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction parameters .
Chemical Reactions Analysis
1-((2-Isopropylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dimethyl sulfoxide. .
Scientific Research Applications
1-((2-Isopropylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 1-((2-Isopropylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
1-((2-Isopropylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
2-Isopropyl-4-(methylaminomethyl)thiazole: This compound shares the thiazole ring but differs in the substituents attached to the ring.
4-Thiazolemethanamine: Another thiazole derivative with different functional groups.
Thiazole derivatives: These compounds exhibit diverse biological activities and can be used in various applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N4S |
|---|---|
Molecular Weight |
232.31 g/mol |
IUPAC Name |
1-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H12N4S/c1-8(2)11-14-10(7-16-11)6-15-5-9(3-12)4-13-15/h4-5,7-8H,6H2,1-2H3 |
InChI Key |
BGCRGDBMNCSBEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN2C=C(C=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


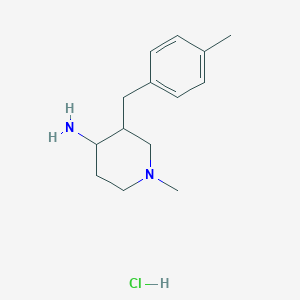
![6-(2,4-Dichlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779943.png)
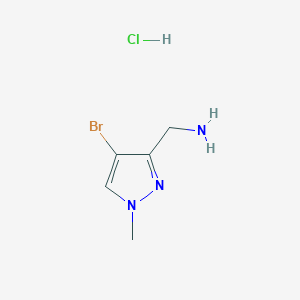


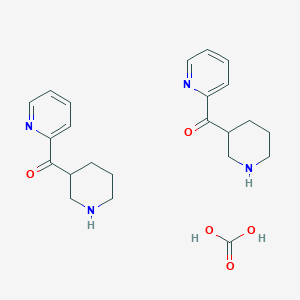
![Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B11779958.png)
![5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide](/img/structure/B11779962.png)
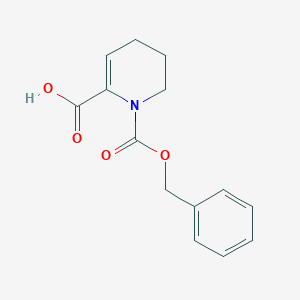
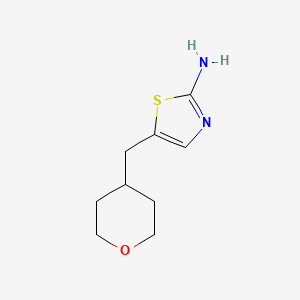
![3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779976.png)


